N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylmethanimidamide
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Overview
Description
“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” is an organic compound that belongs to the class of sulfonylmethanimidamides These compounds are characterized by the presence of a sulfonyl group attached to a methanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final product by the addition of a methanimidamide group.
Reaction Conditions:
Reagents: 4-ethoxyaniline, 4-methylbenzenesulfonyl chloride, base (e.g., triethylamine)
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
Oxidation: Sulfonyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-chlorophenyl)sulfonylmethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylacetamide
Uniqueness
“N-(4-ethoxyphenyl)-N’-(4-methylphenyl)sulfonylmethanimidamide” is unique due to the presence of both ethoxy and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)17-12-18-22(19,20)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGRGRHLSKCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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